(E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in various applications, such as pharmaceuticals, agrochemicals, or materials science.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformational isomerism are also important considerations.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and handling precautions. Material Safety Data Sheets (MSDS) are a valuable resource for this information.
Future Directions
This involves speculating on potential future research directions. It could include new synthetic routes, applications, or modifications to the compound that could enhance its properties or reduce its side effects.
Please note that this is a general approach and the specifics would depend on the particular compound and the available literature. For “(E)-3-(2,3-dichlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile”, you may need to consult specialized databases or contact experts in the field for more information.
properties
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-12-6-7-16(13(2)8-12)18-11-25-20(24-18)15(10-23)9-14-4-3-5-17(21)19(14)22/h3-9,11H,1-2H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJJBCLFJTMHV-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
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